5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol involves multiple steps. One common method involves the reaction of benzyl but-3-en-1-yl carbamate with (2R,3S)-2,3-dihydroxypent-4-en-1-yl. The reaction conditions typically include the use of solvents like dichloromethane (DCM) and ethyl acetate, and the reaction is carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, and implementing safety measures to handle the reagents and solvents used.
Chemical Reactions Analysis
Types of Reactions
5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products depend on the nucleophile used but can include ethers or esters.
Scientific Research Applications
5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of alkaloids like Loline.
Biology: Studied for its role in the biosynthesis of natural products.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify biological molecules and pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Benzyl but-3-en-1-yl carbamate
- (2R,3S)-2,3-dihydroxypent-4-en-1-yl carbamate
Uniqueness
5-[3-Buten-1-yl[(phenylmethoxy)carbonyl]amino]-1,2,5-trideoxy-D-erythro-pent-1-enitol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. This makes it a valuable intermediate in the synthesis of complex natural products like Loline.
Properties
Molecular Formula |
C17H23NO4 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
benzyl N-but-3-enyl-N-(2,3-dihydroxypent-4-enyl)carbamate |
InChI |
InChI=1S/C17H23NO4/c1-3-5-11-18(12-16(20)15(19)4-2)17(21)22-13-14-9-7-6-8-10-14/h3-4,6-10,15-16,19-20H,1-2,5,11-13H2 |
InChI Key |
BJEBXJLSSBTDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN(CC(C(C=C)O)O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.